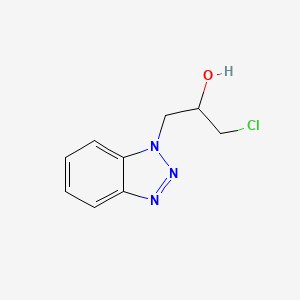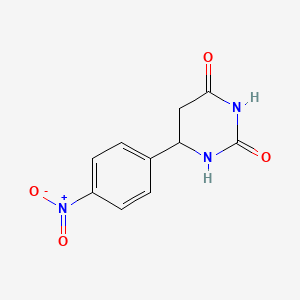![molecular formula C7H18N2O3 B14350093 1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- CAS No. 92751-09-2](/img/structure/B14350093.png)
1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- is an organic compound with the molecular formula C6H16N2O3. This compound is known for its versatile applications in various fields, including biochemistry, molecular biology, and industrial processes. It is a derivative of 1,3-propanediol, with additional functional groups that enhance its reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- typically involves the reaction of 1,3-propanediol with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and recrystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the preparation of buffers and reagents for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment and stabilizing proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
Propriétés
| 92751-09-2 | |
Formule moléculaire |
C7H18N2O3 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(3-aminopropylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H18N2O3/c8-2-1-3-9-7(4-10,5-11)6-12/h9-12H,1-6,8H2 |
Clé InChI |
USBRHBQQPXIKCE-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CNC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)

![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
